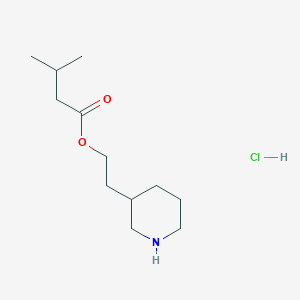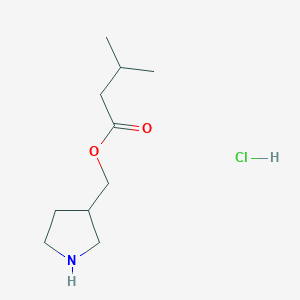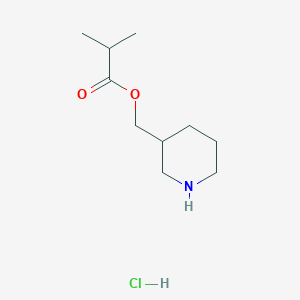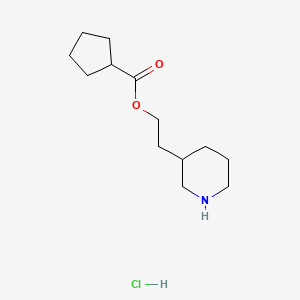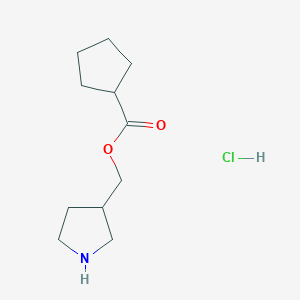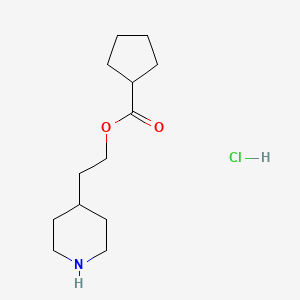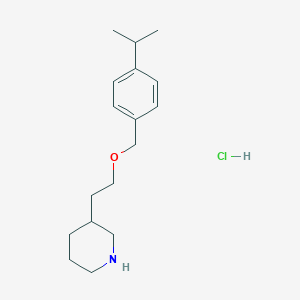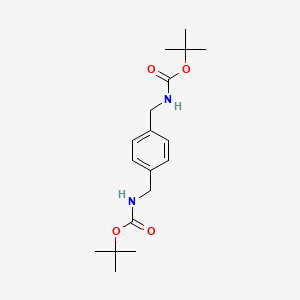
二叔丁基-1,4-苯基二氨基甲酸酯
描述
Ditert-butyl 1,4-Benzyldicarbamate is a white crystalline organic compound that belongs to the family of carbamate esters. It has the molecular formula C18H28N2O4 and a molecular weight of 336.4 g/mol. This compound is known for its stability and is widely used in various scientific research applications.
科学研究应用
Ditert-butyl 1,4-Benzyldicarbamate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: Ditert-butyl 1,4-Benzyldicarbamate is used in the production of polymers and other industrial materials.
准备方法
Synthetic Routes and Reaction Conditions
Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production of Ditert-butyl 1,4-Benzyldicarbamate often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.
化学反应分析
Types of Reactions
Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
作用机制
The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis and as a protecting group for amines.
Diethyl pyrocarbonate: Another carbamate ester with similar applications in organic synthesis.
Dimethyl dicarbonate: Used in the food industry as a preservative and in organic synthesis.
Uniqueness
Ditert-butyl 1,4-Benzyldicarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable carbamate esters makes it particularly valuable in scientific research and industrial applications .
属性
IUPAC Name |
tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDXFIRMBGNMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
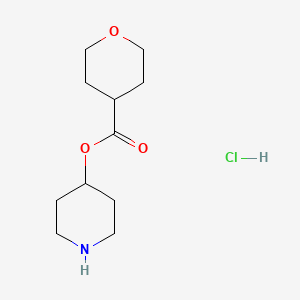
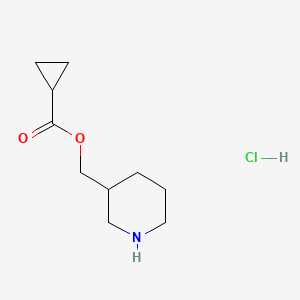
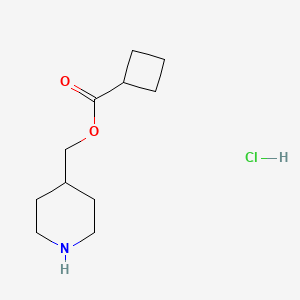
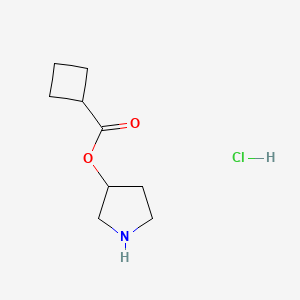
![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)
